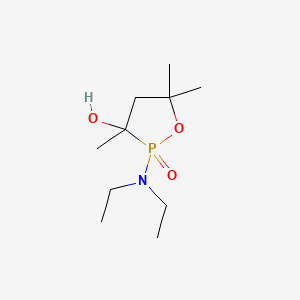![molecular formula C23H15Br2N5O3 B11706924 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and imidazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Nitro Group Introduction: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Schiff Base Formation: The final step involves the formation of the Schiff base by reacting the imidazole derivative with 3-nitrobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imidazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols or imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and nitro functionalities.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL: Similar structure but with a hydroxyl group instead of a nitro group.
2,4-DIBROMO-6-[(E)-({1-[(E)-[(1H-1,2,4-TRIAZOL-3-YLIMINO)METHYL]PHENOL: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The presence of both bromine and nitro groups, along with the imidazole ring, makes 2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H15Br2N5O3 |
|---|---|
Peso molecular |
569.2 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(E)-[1-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H15Br2N5O3/c24-18-10-17(22(31)20(25)11-18)13-26-23-28-21(16-6-2-1-3-7-16)14-29(23)27-12-15-5-4-8-19(9-15)30(32)33/h1-14,31H/b26-13+,27-12+ |
Clave InChI |
XSLBTOJNYIJBCL-BNWAJVQHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CN(C(=N2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=N2)N=CC3=C(C(=CC(=C3)Br)Br)O)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)

![11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B11706861.png)
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)



![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)

![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)
